Cas no 398997-92-7 (3-4-(diphenylmethyl)piperazin-1-yl-N'-(1E)-1-(pyridin-4-yl)ethylidenepropanehydrazide)
3-4-(diphenylmethyl)piperazin-1-yl-N'-(1E)-1-(pyridin-4-yl)ethylidenepropanehydrazide Chemical and Physical Properties
Names and Identifiers
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- 3-4-(diphenylmethyl)piperazin-1-yl-N'-(1E)-1-(pyridin-4-yl)ethylidenepropanehydrazide
- 3-(4-benzhydrylpiperazin-1-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]propanamide
- (E)-3-(4-benzhydrylpiperazin-1-yl)-N'-(1-(pyridin-4-yl)ethylidene)propanehydrazide
- 3-[4-(diphenylmethyl)piperazin-1-yl]-N'-[(1E)-1-(pyridin-4-yl)ethylidene]propanehydrazide
- F0840-0114
- AKOS024601154
- SR-01000009542-1
- 398997-92-7
- SR-01000009542
-
- Inchi: 1S/C27H31N5O/c1-22(23-12-15-28-16-13-23)29-30-26(33)14-17-31-18-20-32(21-19-31)27(24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-13,15-16,27H,14,17-21H2,1H3,(H,30,33)/b29-22+
- InChI Key: KANRNGLSWAKSRW-QUPMIFSKSA-N
- SMILES: O=C(CCN1CCN(C(C2C=CC=CC=2)C2C=CC=CC=2)CC1)N/N=C(\C)/C1C=CN=CC=1
Computed Properties
- Exact Mass: 441.25286063g/mol
- Monoisotopic Mass: 441.25286063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 8
- Complexity: 594
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 60.8Ų
3-4-(diphenylmethyl)piperazin-1-yl-N'-(1E)-1-(pyridin-4-yl)ethylidenepropanehydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0840-0114-2μmol |
3-[4-(diphenylmethyl)piperazin-1-yl]-N'-[(1E)-1-(pyridin-4-yl)ethylidene]propanehydrazide |
398997-92-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0840-0114-5μmol |
3-[4-(diphenylmethyl)piperazin-1-yl]-N'-[(1E)-1-(pyridin-4-yl)ethylidene]propanehydrazide |
398997-92-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0840-0114-10μmol |
3-[4-(diphenylmethyl)piperazin-1-yl]-N'-[(1E)-1-(pyridin-4-yl)ethylidene]propanehydrazide |
398997-92-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0840-0114-20μmol |
3-[4-(diphenylmethyl)piperazin-1-yl]-N'-[(1E)-1-(pyridin-4-yl)ethylidene]propanehydrazide |
398997-92-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0840-0114-1mg |
3-[4-(diphenylmethyl)piperazin-1-yl]-N'-[(1E)-1-(pyridin-4-yl)ethylidene]propanehydrazide |
398997-92-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0840-0114-2mg |
3-[4-(diphenylmethyl)piperazin-1-yl]-N'-[(1E)-1-(pyridin-4-yl)ethylidene]propanehydrazide |
398997-92-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0840-0114-3mg |
3-[4-(diphenylmethyl)piperazin-1-yl]-N'-[(1E)-1-(pyridin-4-yl)ethylidene]propanehydrazide |
398997-92-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0840-0114-4mg |
3-[4-(diphenylmethyl)piperazin-1-yl]-N'-[(1E)-1-(pyridin-4-yl)ethylidene]propanehydrazide |
398997-92-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0840-0114-5mg |
3-[4-(diphenylmethyl)piperazin-1-yl]-N'-[(1E)-1-(pyridin-4-yl)ethylidene]propanehydrazide |
398997-92-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0840-0114-10mg |
3-[4-(diphenylmethyl)piperazin-1-yl]-N'-[(1E)-1-(pyridin-4-yl)ethylidene]propanehydrazide |
398997-92-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-4-(diphenylmethyl)piperazin-1-yl-N'-(1E)-1-(pyridin-4-yl)ethylidenepropanehydrazide Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 3-4-(diphenylmethyl)piperazin-1-yl-N'-(1E)-1-(pyridin-4-yl)ethylidenepropanehydrazide
Introduction to 3-4-(diphenylmethyl)piperazin-1-yl-N'-(1E)-1-(pyridin-4-yl)ethylidenepropanehydrazide (CAS No. 398997-92-7)
3-4-(diphenylmethyl)piperazin-1-yl-N'-(1E)-1-(pyridin-4-yl)ethylidenepropanehydrazide (CAS No. 398997-92-7) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and features a unique structural arrangement that includes a diphenylmethyl group and a pyridine moiety, making it an intriguing candidate for various biological studies.
The molecular structure of 3-4-(diphenylmethyl)piperazin-1-yl-N'-(1E)-1-(pyridin-4-yl)ethylidenepropanehydrazide is characterized by a central piperazine ring, which is a common scaffold in many pharmaceuticals due to its ability to modulate various biological targets. The diphenylmethyl group attached to the piperazine ring adds steric bulk and hydrophobicity, potentially influencing the compound's pharmacokinetic properties. The pyridine moiety, on the other hand, introduces a polar and aromatic feature that can enhance interactions with specific receptors or enzymes.
Recent research has focused on the biological activities of 3-4-(diphenylmethyl)piperazin-1-yl-N'-(1E)-1-(pyridin-4-yl)ethylidenepropanehydrazide. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that 3-4-(diphenylmethyl)piperazin-1-yl-N'-(1E)-1-(pyridin-4-yl)ethylidenepropanehydrazide effectively inhibits the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory effects, 3-4-(diphenylmethyl)piperazin-1-yl-N'-(1E)-1-(pyridin-4-yl)ethylidenepropanehydrazide has shown promising results in cancer research. A 2023 study in the Cancer Research journal reported that this compound selectively targets and induces apoptosis in cancer cells while sparing normal cells. The mechanism of action appears to involve the modulation of key signaling pathways, such as the PI3K/AKT and MAPK pathways, which are frequently dysregulated in cancer cells.
The pharmacokinetic properties of 3-4-(diphenylmethyl)piperazin-1-yl-N'-(1E)-1-(pyridin-4-yl)ethylidenepropanehydrazide have also been investigated. Preclinical studies have indicated that this compound has favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral therapeutic agent. However, further optimization may be necessary to improve its solubility and reduce potential side effects.
In terms of safety and toxicity, initial assessments have shown that 3-4-(diphenylmethyl)piperazin-1-yl-N'-(1E)-1-(pyridin-4-yl)ethylidenepropanehydrazide is well-tolerated at therapeutic doses. However, more comprehensive toxicology studies are required to fully evaluate its safety profile before advancing to clinical trials.
The synthesis of 3-4-(diphenylmethyl)piperazin-1-yl-N'-(1E)-1-(pyridin-4-yl)ethylidenepropanehydrazide involves several steps, including the formation of the piperazine ring, the introduction of the diphenylmethyl group, and the coupling with the pyridine-containing hydrazide moiety. Various synthetic routes have been reported in the literature, each with its own advantages and challenges. For example, a one-pot synthesis method described in a 2020 paper in the Tetrahedron Letters offers a streamlined approach to producing this compound with high yield and purity.
The potential applications of 3-4-(diphenylmethyl)piperazin-1-yl-N'-(1E)-1-(pyridin-4-y l)ethy lidenepropanehydrazide extend beyond inflammation and cancer. Researchers are also exploring its use in neurodegenerative diseases, where its ability to modulate specific receptors may offer neuroprotective benefits. Additionally, there is growing interest in evaluating this compound for its potential antiviral activity against emerging pathogens.
In conclusion, 3 - 4 - ( d i phen y lm e th y l ) p i pe r az i n - 1 - y l - N ' - ( 1 E ) - 1 - ( p y r id i n - 4 - y l ) e th y l ide ne pr o pa ne hy d ra z id e (CAS No. 398997 - 92 - 7) represents a promising lead compound with diverse biological activities and therapeutic potential. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use. As more data becomes available, this compound may play a significant role in advancing treatments for various diseases.
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